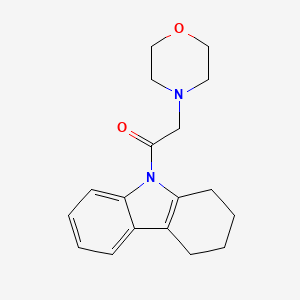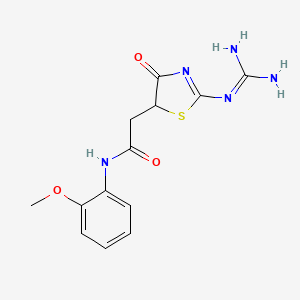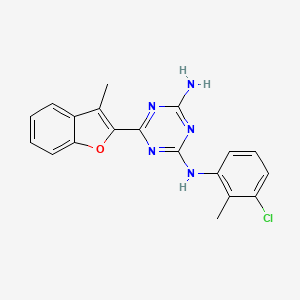![molecular formula C19H15F2N3O3 B14940733 (5E)-5-{1-[(3-fluorobenzyl)amino]ethylidene}-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14940733.png)
(5E)-5-{1-[(3-fluorobenzyl)amino]ethylidene}-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-{(E)-1-[(3-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(2-FLUOROPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE” is a synthetic organic compound that belongs to the class of pyrimidinetriones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-{(E)-1-[(3-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(2-FLUOROPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE” typically involves multi-step organic reactions. Common starting materials include fluorobenzylamine and fluorophenyl derivatives. The key steps may involve:
Condensation Reactions: Combining fluorobenzylamine with appropriate aldehydes or ketones under acidic or basic conditions.
Cyclization: Formation of the pyrimidinetrione ring through cyclization reactions, often using catalysts or specific reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“5-{(E)-1-[(3-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(2-FLUOROPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorobenzyl and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-{(E)-1-[(3-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(2-FLUOROPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **5-{(E)-1-[(3-CHLOROBENZYL)AMINO]ETHYLIDENE}-1-(2-CHLOROPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- **5-{(E)-1-[(3-METHYLBENZYL)AMINO]ETHYLIDENE}-1-(2-METHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
The uniqueness of “5-{(E)-1-[(3-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(2-FLUOROPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE” lies in its specific fluorine substitutions, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H15F2N3O3 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-5-[N-[(3-fluorophenyl)methyl]-C-methylcarbonimidoyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C19H15F2N3O3/c1-11(22-10-12-5-4-6-13(20)9-12)16-17(25)23-19(27)24(18(16)26)15-8-3-2-7-14(15)21/h2-9,26H,10H2,1H3,(H,23,25,27) |
InChI Key |
GXLQTTVPOGJDEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC(=CC=C1)F)C2=C(N(C(=O)NC2=O)C3=CC=CC=C3F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-(2-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940656.png)
![7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-2-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14940658.png)
![3-(4-Toluidino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium](/img/structure/B14940664.png)
![Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940679.png)
![1'',3''-Dibenzyl-8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B14940694.png)
![1-[(4-Fluorophenyl)imino]-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B14940699.png)
![2-(dimethylamino)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B14940702.png)

![N-(4-fluorophenyl)-2-(6-oxo-1,3-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide](/img/structure/B14940704.png)

![4,9-Dimethoxy-5,8-dihydro[1,3]dioxolo[4,5-g]quinoxaline-6,7-dione](/img/structure/B14940709.png)

![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide](/img/structure/B14940730.png)
![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14940736.png)
